![molecular formula C14H22N2O3S B448071 Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 350989-50-3](/img/structure/B448071.png)
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Overview
Description
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H22N2O3S . It has a molecular weight of 299.41 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8,20H,6-7,15H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Chemical Structure Analysis
- Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate shares structural similarities with other compounds that have been the subject of detailed structural analysis. For instance, the structure of isoxazole amino esters has been studied, revealing insights into the planarity and steric interactions of similar compounds (Smith et al., 1991).
Synthesis and Derivatives
- Research on the synthesis of methyl esters of N-heteroaminomethylenemalonic acids, including compounds similar to Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate, has been documented, providing a framework for synthesizing various derivatives (Zicāne et al., 2000).
Medicinal Chemistry Applications
- Compounds structurally related to Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate have been studied for their potential in medicinal chemistry, such as the development of analogues for rheumatoid arthritis treatment (Degraw et al., 1997).
- Studies on lead detoxification have involved compounds with similar structures, highlighting their potential in therapeutic applications (Xu et al., 2011).
Fluorescence Properties and Analytical Applications
- Research on the fluorescence properties of related compounds, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has been conducted, which could have implications for analytical chemistry applications (Pusheng, 2009).
Dyeing and Material Science
- Novel heterocyclic disperse dyes incorporating thiophene moieties, structurally related to Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate, have been synthesized for dyeing polyester fibers, indicating the relevance in material science (Iyun et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8H,6-7,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKSMRPORHRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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